molecular formula C19H14N4O2S B10981573 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10981573
M. Wt: 362.4 g/mol
InChI Key: RIVVSJOQARKPLN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and precise control of reaction temperatures and times .

Chemical Reactions Analysis

1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts that promote the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups .

Scientific Research Applications

1-Methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

1-methyl-2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14N4O2S/c1-23-16-8-3-2-6-12(16)13(10-17(23)24)18(25)22-19-21-15(11-26-19)14-7-4-5-9-20-14/h2-11H,1H3,(H,21,22,25)

InChI Key

RIVVSJOQARKPLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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